molecular formula C22H38O4Pb B6318749 bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead CAS No. 21319-43-7

bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead

Cat. No.: B6318749
CAS No.: 21319-43-7
M. Wt: 574 g/mol
InChI Key: RFDHUANRWFSKRW-ATMONBRVSA-L
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Description

Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead: is an organolead compound characterized by the presence of lead atoms bonded to two organic ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead typically involves the reaction of lead salts with the corresponding organic ligands. One common method involves the use of lead acetate and the organic ligand in a suitable solvent, such as toluene or dichloromethane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and contamination.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. Techniques such as crystallization and distillation are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert the lead center to a lower oxidation state.

    Substitution: The organic ligands can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of lead-organic compounds with different functional groups.

Scientific Research Applications

Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead has several scientific research applications, including:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Biology and Medicine: Investigated for potential use in medical imaging and as a therapeutic agent, although its toxicity is a concern.

    Industry: Employed in the production of specialty chemicals and as an additive in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]cerium
  • Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]copper

Uniqueness

Bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead is unique due to the presence of lead, which imparts distinct chemical properties compared to its cerium and copper analogs. The lead center can engage in different types of coordination and redox chemistry, making it valuable for specific applications in catalysis and materials science.

Properties

IUPAC Name

bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Pb/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDHUANRWFSKRW-ATMONBRVSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Pb]OC(=CC(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O[Pb]O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O4Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead
Reactant of Route 2
bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead
Reactant of Route 3
bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead
Reactant of Route 4
bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead
Reactant of Route 5
bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead

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